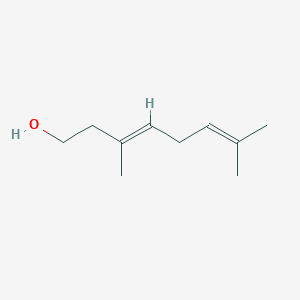![molecular formula C15H18O4 B099740 Diethyl [(3-methylphenyl)methylidene]propanedioate CAS No. 15725-33-4](/img/structure/B99740.png)
Diethyl [(3-methylphenyl)methylidene]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(3-methylphenyl)methylidene]propanedioate is a chemical compound that is commonly used in scientific research. It is also known as Meldrum's acid and has a molecular formula of C12H14O4. This compound is a versatile reagent that can be used in a variety of chemical reactions. In
Mécanisme D'action
The mechanism of action of diethyl [(3-methylphenyl)methylidene]propanedioate is not well understood. However, it is believed to act as a nucleophile in many reactions. It can also act as a precursor to various reactive intermediates, such as enolates and carbanions.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of diethyl [(3-methylphenyl)methylidene]propanedioate. However, it is known to be relatively non-toxic and has low acute toxicity. It is also not mutagenic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl [(3-methylphenyl)methylidene]propanedioate has several advantages for lab experiments. It is a versatile reagent that can be used in a variety of chemical reactions. It is also relatively inexpensive and easy to obtain. However, it has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous reactions. It is also sensitive to air and moisture and must be stored in a dry and air-free environment.
Orientations Futures
There are several future directions for the use of diethyl [(3-methylphenyl)methylidene]propanedioate in scientific research. One potential area of research is the development of new synthetic methodologies using this reagent. Another area of research is the synthesis of new compounds using diethyl [(3-methylphenyl)methylidene]propanedioate as a building block. Additionally, further studies are needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion
In conclusion, diethyl [(3-methylphenyl)methylidene]propanedioate is a versatile reagent that has many applications in scientific research. It can be synthesized through the reaction of ethyl acetoacetate and para-tolualdehyde in the presence of a catalytic amount of piperidine. It is commonly used in the synthesis of various compounds and can act as a nucleophile and a precursor to reactive intermediates. While it has several advantages for lab experiments, it also has some limitations. Future research is needed to further explore the potential applications of this compound.
Méthodes De Synthèse
Diethyl [(3-methylphenyl)methylidene]propanedioate can be synthesized through the reaction of ethyl acetoacetate and para-tolualdehyde in the presence of a catalytic amount of piperidine. The reaction is typically carried out in anhydrous ethanol at room temperature. The resulting product is a white crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
Diethyl [(3-methylphenyl)methylidene]propanedioate is commonly used in scientific research as a reagent in organic synthesis. It is used in the synthesis of various compounds, including heterocyclic compounds, cyclic ethers, and lactones. It can also be used as a building block in the synthesis of more complex organic molecules.
Propriétés
Numéro CAS |
15725-33-4 |
|---|---|
Nom du produit |
Diethyl [(3-methylphenyl)methylidene]propanedioate |
Formule moléculaire |
C15H18O4 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
diethyl 2-[(3-methylphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C15H18O4/c1-4-18-14(16)13(15(17)19-5-2)10-12-8-6-7-11(3)9-12/h6-10H,4-5H2,1-3H3 |
Clé InChI |
NDOSDZBQFXJNCH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CC1=CC=CC(=C1)C)C(=O)OCC |
SMILES canonique |
CCOC(=O)C(=CC1=CC=CC(=C1)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



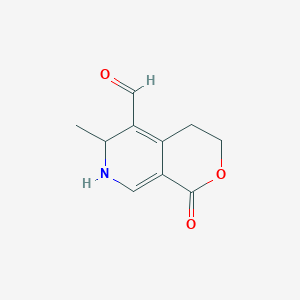
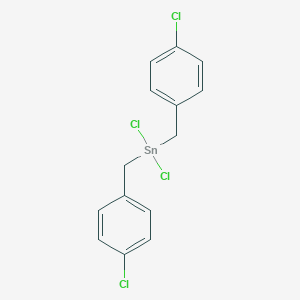
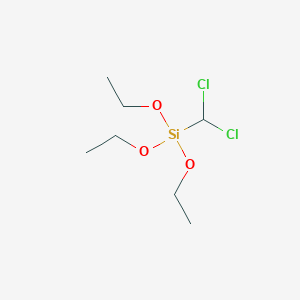

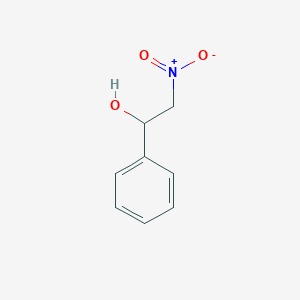
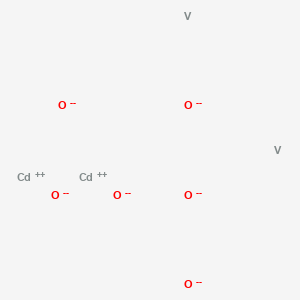
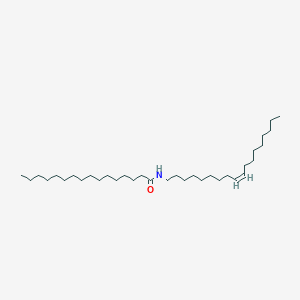
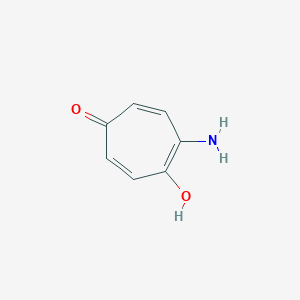
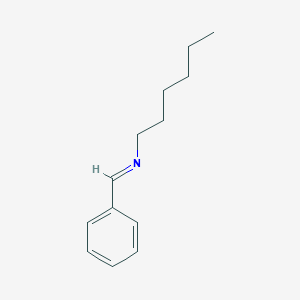
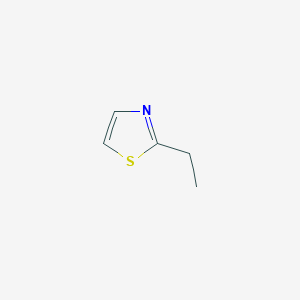
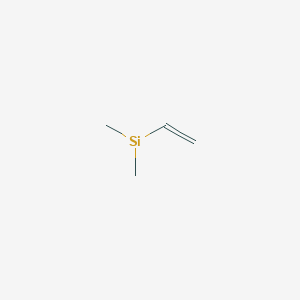
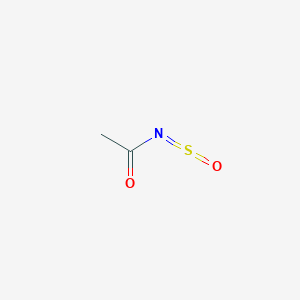
![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)
